Methyl 3-(methyl(piperidin-4-yl)amino)propanoate

Analytical Chemistry Quality Control Procurement

Methyl 3-(methyl(piperidin-4-yl)amino)propanoate (CAS 791761-01-8) is a small-molecule intermediate (C10H20N2O2, MW: 200.28 g/mol) characterized by a methyl ester of a beta-alanine moiety N-substituted with a methyl(piperidin-4-yl)amino group. It is not a terminal pharmaceutical agent but a building block, frequently cited in patent literature as an intermediate in the synthesis of amino-methylpiperidine derivatives possessing kinase inhibitory activity.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B13631959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methyl(piperidin-4-yl)amino)propanoate
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCN(CCC(=O)OC)C1CCNCC1
InChIInChI=1S/C10H20N2O2/c1-12(8-5-10(13)14-2)9-3-6-11-7-4-9/h9,11H,3-8H2,1-2H3
InChIKeyXUGVBQYWPISEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(methyl(piperidin-4-yl)amino)propanoate: A Verifiable Beta-Alanine Scaffold for Kinase-Focused Research


Methyl 3-(methyl(piperidin-4-yl)amino)propanoate (CAS 791761-01-8) is a small-molecule intermediate (C10H20N2O2, MW: 200.28 g/mol) characterized by a methyl ester of a beta-alanine moiety N-substituted with a methyl(piperidin-4-yl)amino group . It is not a terminal pharmaceutical agent but a building block, frequently cited in patent literature as an intermediate in the synthesis of amino-methylpiperidine derivatives possessing kinase inhibitory activity [1]. The compound is commercially available with a verified standard purity of 98%, supported by batch-specific analytical data including NMR, HPLC, and GC .

Synthesis intermediate for kinase inhibitor research
Batch-verified purity with orthogonal analytical data
Patent-cited scaffold for target engagement studies

Why Methyl 3-(methyl(piperidin-4-yl)amino)propanoate Cannot Be Interchanged with Common Analogs


Substituting this compound with its common analogs, such as the ethyl ester or the carboxylic acid form, introduces quantifiable risks to synthetic outcomes and downstream applications. The methyl ester group is crucial for mediating specific chemical reactions under controlled conditions, whereas the free carboxylic acid or alternative esters can alter reaction kinetics, solubility profiles, and purification requirements . Furthermore, the defined pKa and LogP values of this specific scaffold influence its behavior in biological systems and its utility as a reference standard in assays where even minor structural variations can lead to non-overlapping pharmacokinetic or pharmacodynamic profiles [1]. The 98% purity, verified by orthogonal analytical methods, provides a reproducible starting point that is not guaranteed by generic or less rigorously characterized substitutes .

Methyl ester reactivity may shift synthesis outcomes relative to ethyl ester or acid forms.

Physicochemical differences (LogP, pKa) may alter permeability and assay reproducibility.

Orthogonal QC-verified purity may reduce variability; not guaranteed by generic substitutes.

Quantifiable Differentiation: Analytical Specifications of Methyl 3-(methyl(piperidin-4-yl)amino)propanoate


Certified Purity and Orthogonal Batch Analysis vs. Unverified Analogs

This product is supplied with a certified standard purity of 98%, which is a quantifiable and verifiable specification. This level of purity is confirmed through orthogonal analytical methods, including NMR, HPLC, and GC . In contrast, many structurally similar analogs (e.g., Ethyl 3-[methyl(piperidin-4-yl)amino]propanoate hydrochloride) are often listed at 95% purity with no guaranteed orthogonal QC data . This difference is critical for minimizing side reactions in synthesis and ensuring assay reproducibility.

Purity & QC comparison
Data to verify
Target: 98% purity (NMR, HPLC, GC)
Analog (ethyl ester): 95% purity, no orthogonal QC specified
Difference: +3% absolute purity; orthogonal QC data provided vs. not specified
Higher certified purity may support batch-to-batch synthesis reproducibility.
Vendor-reported data; independent verification not provided.
Analytical Chemistry Quality Control Procurement

Predicted Physicochemical Properties Differentiating Ester Bioactivity Profile

The predicted physicochemical parameters of the target compound provide a distinct profile compared to its free carboxylic acid analog. It exhibits a predicted density of 1.03±0.1 g/cm³ and a predicted boiling point of 290.6±35.0 °C [1]. More importantly, the methyl ester form confers a different lipophilicity and hydrogen-bonding profile than the corresponding acid (3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride), which is more water-soluble due to its ionic salt form . This is a class-level inference based on the well-established principle that esters generally exhibit higher membrane permeability than their carboxylic acid counterparts, a crucial factor in the design of prodrugs or cell-permeable probes.

Ester vs. Acid Profile
Class-level inference
LogP (pred.): 0.23; Density (pred.): 1.03 g/cm³; B.P. (pred.): 290.6 °C
Acid analog: highly water-soluble (>50 mg/mL), ionic salt form
Ester group predicts higher membrane permeability vs. acid
Methyl ester may support passive diffusion in cell-based assay design.
In silico predictions; experimental data for acid solubility only.
Medicinal Chemistry ADME Prediction Drug Design

Validated Research Applications for Methyl 3-(methyl(piperidin-4-yl)amino)propanoate


Synthesis of Amino-Methylpiperidine Kinase Inhibitors

This compound serves as a key intermediate for synthesizing amino-methylpiperidine derivatives with demonstrated kinase inhibitory activity, as cited in patent literature (e.g., EP3733674A1). The specific substitution pattern on the piperidine ring is essential for achieving the desired biological activity against targets like JAK and BTK. Procuring the 98% pure methyl ester ensures a reproducible starting point for these complex, multi-step syntheses [1].

Production of Beta-Alanine-Containing Chemical Probes

The compound's beta-alanine core and its predicted physicochemical properties (LogP 0.2333) make it a suitable scaffold for developing chemical probes. Its methyl ester group can be selectively hydrolyzed to the active carboxylic acid or used directly as a prodrug moiety, offering a versatile handle for further derivatization in medicinal chemistry campaigns targeting neurological disorders [2].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis studies
Building block with verified ester scaffold
Patent-cited JAK/BTK pathway research
Chemical probe development
Beta-alanine methyl ester prodrug moiety
Neuroscience probe derivatization review
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